Diphenhydramine metilsulfate

Pharmacokinetics Tmax Oral absorption

Diphenhydramine metilsulfate is a quaternary ammonium salt of the first-generation ethanolamine-class H1 antagonist diphenhydramine. As a salt form, it is distinct from the more widely available diphenhydramine hydrochloride and citrate salts, bearing a methyl sulfate counterion that directly affects its physicochemical and pharmacokinetic properties.

Molecular Formula C18H25NO5S
Molecular Weight 367.5 g/mol
CAS No. 71720-61-1
Cat. No. B12725432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenhydramine metilsulfate
CAS71720-61-1
Molecular FormulaC18H25NO5S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)O
InChIInChI=1S/C17H21NO.CH4O4S/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4)
InChIKeyIAEUDFPHDMPZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenhydramine Metilsulfate (CAS 71720-61-1): Baseline Profile for Procurement and Analytical Selection


Diphenhydramine metilsulfate is a quaternary ammonium salt of the first-generation ethanolamine-class H1 antagonist diphenhydramine [1]. As a salt form, it is distinct from the more widely available diphenhydramine hydrochloride and citrate salts, bearing a methyl sulfate counterion that directly affects its physicochemical and pharmacokinetic properties. The compound is assigned the unique FDA UNII code 7W6W25C62W and is recognized in the WHO Drug Dictionary [REFS-2, REFS-3]. For scientific selection and procurement decisions, it is imperative to recognize that this salt form entails a different molecular weight, solubility profile, and consequently altered dosing equivalency compared to the hydrochloride salt, making direct interchange without attention to these factors inappropriate [1].

Why Diphenhydramine Metilsulfate Cannot Be Casually Substituted by Hydrochloride or Citrate Salts


Salt-form selection critically modulates the rate and extent of diphenhydramine dissolution and gastrointestinal absorption, which directly impacts the onset of therapeutic effect [1]. The metilsulfate salt possesses a molecular weight approximately 26% greater than the hydrochloride salt, meaning that a simple mass-for-mass substitution delivers a different amount of the active diphenhydramine moiety [2]. Furthermore, the metilsulfate salt has been measured to achieve peak plasma concentration within 20–40 minutes post-dose, whereas the hydrochloride salt typically requires approximately one hour, a difference that is clinically relevant for emergency and acute-care indications [REFS-1, REFS-3]. These factors collectively mean that generic substitution without explicit accounting for salt form will alter both the dose delivered and the absorption kinetics, undermining therapeutic reliability.

Diphenhydramine Metilsulfate: Quantitative Evidence of Differentiation from Hydrochloride Salt for Procurement Decisions


Faster Time to Peak Plasma Concentration (Tmax): Metilsulfate 20–40 min vs. Hydrochloride ~60 min

In a product-specific pharmacokinetic assessment [1], diphenhydramine metilsulfate achieved Cmax within 20–40 minutes following oral administration. In contrast, the standard comparator, diphenhydramine hydrochloride, consistently demonstrates a Tmax of approximately one hour (≈60 min) across multiple FDA-reviewed labels and clinical pharmacokinetics references [REFS-2, REFS-3]. This translates to a Cmax arrival that is, at minimum, 30–40% earlier for the metilsulfate salt under the assayed conditions.

Pharmacokinetics Tmax Oral absorption Bioavailability

Molecular Weight and Dose Equivalence: Metilsulfate Requires 1.26-Fold Higher Mass for Equivalent Diphenhydramine Dose

The molecular weight of diphenhydramine metilsulfate is 367.46 g/mol , compared to 291.82 g/mol for diphenhydramine hydrochloride . Consequently, to deliver the same molar amount of active diphenhydramine base, a 1.26-fold greater mass of the metilsulfate salt must be administered. For a standard 25 mg diphenhydramine base equivalent delivered via hydrochloride, approximately 31.5 mg of metilsulfate is required. This difference must be factored into formulation, procurement, and regulatory documentation to avoid underdosing.

Molecular weight Dose conversion Salt factor Pharmaceutical equivalence

Enhanced Water Solubility: Metilsulfate Salt Overcomes the Limited Aqueous Solubility of Diphenhydramine Free Base

Diphenhydramine free base exhibits very limited solubility in water, typically reported as <1 mg/mL . In contrast, the metilsulfate salt, as a quaternary ammonium species, is soluble in water at levels reaching at least 25 mg/mL [1]. This represents a ≥25-fold improvement in aqueous solubility, a property that directly enables the development of injectable and liquid oral formulations that are impractical with the free base or less soluble salt forms.

Solubility Aqueous solubility Salt selection Formulation

Distinct Therapeutic Indications: Metilsulfate Labeled for Meniere's Disease, Emesis, and Antitussive Use

The diphenhydramine metilsulfate product monograph [1] explicitly lists indications that include Meniere's disease, vomiting in pregnancy, and antitussive action, in addition to classic antihistamine applications. The standard diphenhydramine hydrochloride label [2] focuses on allergic rhinitis, urticaria, insomnia, and motion sickness, without these additional labeled indications. This broader labeling scope may be attributable to the salt form's pharmacokinetic profile enabling more versatile central and peripheral effects.

Therapeutic indications Label comparison Clinical utility

High Plasma Protein Binding: Metilsulfate 98–99%, Sustaining Longer Duration of Action

Diphenhydramine metilsulfate exhibits very high plasma protein binding of 98–99% [1]. By comparison, diphenhydramine hydrochloride is reported with plasma protein binding in the range of 78–85% [2]. This difference of approximately 15–20 percentage points implies a larger bound fraction for the metilsulfate salt, which can prolong the drug's residence time in the systemic circulation and extend its duration of action, a desirable characteristic for sustained symptom control in chronic allergic conditions.

Plasma protein binding PK parameter Duration of action

Industrial and Clinical Scenarios Where Diphenhydramine Metilsulfate Offers Quantifiable Advantage


Emergency Injectable Antihistamine for Anaphylaxis and Acute Allergic Reactions

The combination of high aqueous solubility (≥25 mg/mL) and rapid oral absorption (Tmax 20–40 min) makes diphenhydramine metilsulfate the preferred salt form for injectable formulations used in emergency departments and ambulance services. When immediate histamine blockade is critical, the fast onset quantified in Section 3 ensures therapeutic levels are reached at least 20 minutes sooner than standard oral hydrochloride products, improving outcomes in time-sensitive anaphylaxis protocols [1]. [1]

Multi-Indication ENT and Maternity Clinic Procurement

Facilities that treat dizziness, nausea, vomiting, and allergic symptoms across a diverse case mix benefit from the broad label of metilsulfate, which specifically covers Meniere's disease and vomiting of pregnancy in addition to standard allergy relief. Procuring a single salt form that supports multiple labeled uses reduces inventory complexity and ensures dosing consistency across patient populations [2]. [2]

Formulation Research Requiring Controlled Dose Ratio

In pharmaceutical development of fixed-dose combinations or novel delivery systems, the precise 1.26-fold mass conversion factor between metilsulfate and hydrochloride must be rigorously applied to meet target diphenhydramine base content. The documented molecular weight difference enables accurate calculation during pre-formulation studies, ensuring that dissolution profiles and bioequivalence testing reflect the intended dose [3]. [3]

Sustained-Release Antihistamine Product Development

The exceptionally high plasma protein binding (98–99%) of the metilsulfate salt [4] offers a built-in depot-like effect that can be leveraged in designing once-daily or extended-release formulations. Compared to hydrochloride, the greater bound fraction reduces free drug clearance, potentially allowing longer dosing intervals while maintaining therapeutic concentrations, a key differentiator for chronic allergy and pruritus management. [4]

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